molecular formula C10H12ClN3 B12610450 5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine CAS No. 918134-92-6

5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine

Cat. No.: B12610450
CAS No.: 918134-92-6
M. Wt: 209.67 g/mol
InChI Key: MICIQKQOEFSTDP-UHFFFAOYSA-N
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Description

5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-chlorobenzonitrile with ethylamine under reflux conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various halogenated quinazoline derivatives.

Scientific Research Applications

5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar structure but without the chloro and ethyl substituents.

    Quinazolinone: An oxidized derivative with a carbonyl group at the 4-position.

    Dihydroquinazoline: A reduced derivative with hydrogen atoms at the 1,4-positions.

Uniqueness

5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro and ethyl groups can enhance its interactions with biological targets and modify its pharmacokinetic properties.

Properties

CAS No.

918134-92-6

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

5-chloro-4-ethyl-1,4-dihydroquinazolin-2-amine

InChI

InChI=1S/C10H12ClN3/c1-2-7-9-6(11)4-3-5-8(9)14-10(12)13-7/h3-5,7H,2H2,1H3,(H3,12,13,14)

InChI Key

MICIQKQOEFSTDP-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=CC=C2Cl)NC(=N1)N

Origin of Product

United States

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